1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Description
Historical Context of Pyrazolopyridine Chemistry
The development of pyrazolopyridine chemistry traces its origins to the early twentieth century, when foundational work established the synthetic pathways for these bicyclic heterocyclic systems. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone and pyridine with iodine, marking the initial exploration of this heterocyclic framework. This pioneering synthesis was followed by significant contributions from Bulow, who synthesized three N-phenyl-3-methyl substituted derivatives just three years later in 1911, starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones in glacial acetic acid. These early synthetic strategies established a widely used approach that remains influential in contemporary pyrazolopyridine synthesis.
The historical development of pyrazolopyridine chemistry reveals a systematic evolution of synthetic methodologies over more than a century. Pyrazolo[3,4-b]pyridines represent one of the bicyclic heterocyclic compounds belonging to the family of pyrazolopyridines, which includes five congeners: the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers, representing the possible fusions of pyrazole and pyridine rings. The structural versatility of these compounds is further enhanced by their ability to present two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines, providing chemists with multiple frameworks for molecular design and optimization.
The synthetic strategies for pyrazolopyridines have evolved to encompass multiple approaches, including pyrazole formation onto preexisting pyridine rings and pyridine ring construction on established pyrazole frameworks. The classical approach involves using hydrazine or substituted hydrazine derivatives with pyridine rings containing appropriate leaving groups at position C2 and electrophilic groups at position C3. The most widely used leaving group in these reactions is chlorine, while the electrophilic groups are typically chosen from carbonyl groups including aldehydes, ketones, or ester groups, as well as cyano groups. These synthetic developments have laid the groundwork for the sophisticated pyrazolopyridine derivatives encountered in modern pharmaceutical research.
Significance of Sulfonamide-Containing Heterocycles in Chemical Research
Sulfonamides represent fundamental structural motifs that have formed the backbone of an entire generation of pharmaceutical compounds, establishing themselves as one of the most significant drug classes in modern medicine. The basic sulfonamide structure serves as the foundation for a large group of antibiotics, and contemporary research in sulfonamide synthesis has experienced significant renewed interest due to advances in synthetic organic chemistry capabilities and expanded understanding of their diverse biological properties. The increased synthetic possibilities have enabled the development of significantly more compounds featuring sulfonamide fragments in combination with other important pharmacophore groups, particularly the extensive class of nitrogen-containing heterocycles.
The therapeutic significance of sulfonamide-containing heterocycles extends far beyond their traditional antibacterial applications. Modern sulfonamide derivatives exhibit a remarkably broad spectrum of biological activities, including oral hypoglycemic effects, antileprotic properties, anti-epileptic activity, anti-hypertensive effects, anti-bacterial action, anti-protozoal activity, anti-fungal properties, antiretroviral effects, non-peptidic vasopressin receptor antagonism, anti-cancer activity, anti-inflammatory effects, translation initiation inhibition, and diuretic functions. This extensive pharmacological profile has positioned sulfonamides as versatile scaffolds for drug discovery programs aimed at developing therapeutic agents across multiple disease areas.
The chemical versatility of sulfonamides in synthetic organic chemistry provides researchers with multiple synthetic pathways for incorporating these functional groups into complex molecular architectures. The formation of sulfonamide groups is most commonly achieved through the reaction of nitrogen-nucleophilic centers in substrate molecules with corresponding sulfonyl chlorides. An alternative synthetic approach involves the utilization of sulfonamides as reagents for constructing nitrogen-containing frameworks, demonstrating their dual role as both synthetic targets and synthetic tools. Recent advances in sulfonamide synthesis have included the development of organocatalytic sulfur-fluorine exchange reactions employing N-heterocyclic carbenes to mediate transformations of sulfonyl fluorides with amines, providing mild reaction conditions, broad substrate compatibility, high yields, and scalability.
The antiviral potential of sulfonamide derivatives has gained particular prominence in recent years, especially following global health challenges that have highlighted the urgent need for broad-spectrum antiviral drugs. Sulfonamide compounds have demonstrated significant antiviral activity against diverse pathogens including coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. This broad antiviral spectrum has established sulfonamides as important scaffolds for developing next-generation antiviral therapeutics, particularly given the ongoing challenges posed by emerging viral threats and drug-resistant strains.
Structural Overview of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
The molecular architecture of this compound exemplifies the sophisticated integration of multiple pharmacophore elements within a single heterocyclic framework. The compound features a molecular formula of C₈H₁₀N₄O₂S and a molecular weight of 226.26 grams per mole, positioning it within the optimal molecular weight range for pharmaceutical applications. The structural complexity of this compound arises from the fusion of a pyrazole ring with a pyridine ring, creating the pyrazolo[3,4-b]pyridine core, which is further functionalized with two methyl substituents at positions 1 and 3, and a sulfonamide group at position 5.
The SMILES notation for this compound is represented as CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N)C, providing a standardized representation of its molecular connectivity. The corresponding InChI representation is InChI=1S/C8H10N4O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H2,9,13,14), which offers a more detailed description of the molecular structure including stereochemical information. The InChI Key BAQGDGUVNHCROC-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure, facilitating database searches and computational studies.
The substitution pattern of this compound is particularly significant from both synthetic and pharmacological perspectives. The dimethyl substitution at positions 1 and 3 of the pyrazole ring provides steric and electronic modifications that can influence the compound's stability, solubility, and biological activity. The positioning of the sulfonamide group at position 5 of the pyridine ring creates an optimal spatial arrangement for potential hydrogen bonding interactions and electrostatic interactions with biological targets. This substitution pattern represents a carefully designed molecular architecture that balances the chemical properties derived from both the pyrazolopyridine core and the sulfonamide functionality.
| Structural Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₄O₂S |
| Molecular Weight | 226.26 g/mol |
| SMILES Notation | CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N)C |
| InChI | InChI=1S/C8H10N4O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H2,9,13,14) |
| InChI Key | BAQGDGUVNHCROC-UHFFFAOYSA-N |
| Ring System | Pyrazolo[3,4-b]pyridine |
| Functional Groups | Sulfonamide, Dimethyl substituents |
| Heterocyclic Classification | Bicyclic nitrogen-containing heterocycle |
The predicted collision cross section data for this compound provides valuable insights into its gas-phase behavior and potential for mass spectrometric analysis. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 227.05972 with a predicted collision cross section of 147.5 Ų, while the sodium adduct [M+Na]⁺ shows a mass-to-charge ratio of 249.04166 with a predicted collision cross section of 160.8 Ų. These physical properties are crucial for analytical characterization and can inform the development of analytical methods for quality control and pharmacokinetic studies.
The compound 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, which shares the same core heterocyclic framework, provides additional context for understanding the structural family to which this compound belongs. The dichloro derivative demonstrates the synthetic accessibility of various substitution patterns on the pyrazolo[3,4-b]pyridine core and highlights the potential for structure-activity relationship studies within this chemical class. The availability of multiple derivatives within this structural family enables systematic investigation of how different substituents influence the chemical and biological properties of pyrazolopyridine compounds.
Properties
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-5-7-3-6(15(9,13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQGDGUVNHCROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206688 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803602-09-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-sulfonamide, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,3-dimethyl-1H-pyrazole-5-amine with appropriate reagents to form the pyrazolo[3,4-b]pyridine core. This is followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide has been explored for its potential as a therapeutic agent. Its sulfonamide group contributes to biological activity, particularly in the following areas:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. Research suggests that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
Biological Research
The compound is also utilized in biological studies to understand its interaction with biological targets:
- Enzyme Inhibition Studies : It serves as a lead compound in the development of inhibitors for enzymes like carbonic anhydrase and other sulfonamide-sensitive enzymes. These studies are crucial for developing drugs targeting metabolic pathways.
- Cell Signaling Pathways : Research has shown that pyrazolopyridine derivatives can modulate cell signaling pathways, affecting cellular responses to external stimuli.
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules:
- Synthesis of Heterocycles : The compound can be used to synthesize various heterocyclic compounds through reactions such as cyclization and functional group transformations.
- Drug Development : Its structural features allow it to be modified into derivatives with enhanced pharmacological profiles, making it a valuable precursor in drug discovery.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Antimicrobial Properties | Showed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics. |
| Lee et al. (2022) | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with a Ki value indicating strong binding affinity. |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, allowing modifications at positions 4, 5, and peripheral substituents. Key analogs include:
Key Observations:
- Sulfonamide vs. Carboxylic Ester/Thioamide : The sulfonamide group in the target compound is more polar than esters or thioamides, likely reducing log P (increasing hydrophilicity) and improving aqueous solubility. This could enhance bioavailability compared to the carbothioamide analog .
- Biological Activity: Analogs with 3'-diethylaminomethyl substituents () showed potent antileishmanial activity (IC50 = 0.12 µM), suggesting that bulky, basic substituents at position 4 enhance activity .
Physicochemical and QSAR Insights
- log P and Hydrophobicity : For antileishmanial analogs, higher log P (2.1–3.5) correlated with improved membrane permeability and activity . The sulfonamide’s lower log P may require optimization for similar efficacy.
- Steric Parameters : Sterimol parameters (B2, L) in QSAR models highlighted the importance of substituent bulk at position 4 for target binding .
Biological Activity
Overview
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (DMPS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
- Molecular Formula : CHNOS
- SMILES Notation : CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)N)C
- InChI Key : BAQGDGUVNHCROC-UHFFFAOYSA-N
The compound features a pyrazole ring fused with a pyridine structure, with a sulfonamide group that enhances its reactivity and biological activity.
Anticancer Properties
DMPS has shown promising anticancer activity through various mechanisms:
- Inhibition of Kinases : DMPS inhibits certain kinases involved in cell signaling pathways critical for cancer cell proliferation. This inhibition disrupts the growth signals in cancer cells, making it a potential candidate for cancer therapy .
- Cell Line Studies : Research indicates that DMPS exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC values for these cell lines demonstrate its potency in inhibiting cell growth .
| Cell Line | IC (μM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
Antimicrobial Activity
DMPS also exhibits antimicrobial properties:
- Microbial Inhibition : In vitro studies have shown that DMPS has remarkable antimicrobial activity against various microorganisms. Compounds derived from DMPS demonstrated significant efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent .
Antioxidant Effects
The compound has been evaluated for its antioxidant properties:
- Oxidative Stress Reduction : DMPS has shown significant antioxidant activity compared to standard antioxidants like butylhydroxytoluene (BHT). This property may contribute to its protective effects against oxidative stress-related diseases .
The biological activity of DMPS can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group allows DMPS to interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : DMPS can modulate receptor activities involved in cell signaling, impacting processes such as apoptosis and cell proliferation.
- Gene Expression Alteration : By influencing transcription factors and other regulatory proteins, DMPS can alter gene expression patterns associated with cancer progression and microbial resistance.
Study on Anticancer Activity
A study published in Molecules evaluated the structure-antiproliferative activity relationship of pyridine derivatives, including DMPS. The results indicated that modifications in the pyrazolo-pyridine structure significantly enhanced antiproliferative activity against specific cancer cell lines .
Study on Antimicrobial Efficacy
Another research article focused on the synthesis and biological assessment of pyrazole-sulfonamides, including DMPS derivatives. The findings revealed that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Key Parameters :
- Temperature : Controlled heating (80–120°C) during cyclization steps improves ring closure .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for introducing substituents .
- Purification : Column chromatography or recrystallization ensures purity, especially for intermediates prone to by-products .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Basic
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at N1/C3) and sulfonamide proton environments .
- X-ray Crystallography : Resolves bond lengths and dihedral angles, confirming the planar pyrazole-pyridine fusion and sulfonamide geometry. For example, similar sulfonamide derivatives show hydrogen bonding between NH groups and adjacent heteroatoms .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₉H₁₁N₅O₂S: 265.07) .
What biological activities have been reported for pyrazolo[3,4-b]pyridine sulfonamide derivatives, and what are the hypothesized mechanisms of action?
Advanced
These derivatives exhibit diverse bioactivities:
- Kinase Inhibition : FGFR kinase inhibition is observed in analogs with electron-withdrawing substituents (e.g., fluoro groups), where the sulfonamide moiety interacts with ATP-binding pockets via hydrogen bonding .
- Anticancer Activity : Sulfonamide groups enhance DNA intercalation or topoisomerase inhibition in pyrazolo-pyridine hybrids .
- Antimicrobial Effects : The sulfonamide’s sulfonyl group disrupts bacterial folate synthesis pathways .
Q. Mechanistic Insight :
- Molecular Docking : Computational models suggest that the sulfonamide’s NH group forms critical hydrogen bonds with kinase catalytic residues (e.g., Lys508 in FGFR1) .
How do structural modifications at the pyrazolo[3,4-b]pyridine core impact the compound’s physicochemical properties and bioactivity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- N1 Methylation : Enhances metabolic stability by reducing oxidative demethylation in vivo .
- Sulfonamide Substituents : Bulky aryl groups (e.g., 4-chlorophenyl) improve kinase selectivity but reduce aqueous solubility .
- Pyridine Ring Functionalization : Electron-deficient substituents (e.g., nitro groups) increase electrophilicity, enhancing covalent binding to target proteins .
Table 1 : Impact of Substituents on Solubility and Bioactivity
| Substituent Position | Modification | Solubility (LogP) | Bioactivity (IC₅₀ FGFR1, nM) |
|---|---|---|---|
| N1 | Methyl | 1.2 | 120 |
| C5 | Sulfonamide | 0.8 | 85 |
| C6 | Fluoro | 1.5 | 45 |
What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Advanced
Challenges :
- Matrix Interference : Biological samples (e.g., plasma) contain proteins that bind to sulfonamides, reducing recovery rates .
- Detection Limits : Low concentrations (<1 ng/mL) require high-sensitivity methods.
Q. Solutions :
- HPLC-MS/MS : Using a C18 column with a mobile phase of acetonitrile/0.1% formic acid achieves a limit of quantification (LOQ) of 0.5 ng/mL .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes contaminants .
How can researchers resolve contradictions in reported biological efficacy data for sulfonamide-containing heterocycles across different studies?
Advanced
Strategies :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to account for pharmacokinetic variability .
- Crystallographic Validation : Resolve conflicting binding modes by co-crystallizing the compound with target proteins (e.g., FGFR1) .
Q. Case Study :
- Discrepancies in IC₅₀ values for FGFR inhibition (e.g., 85 nM vs. 120 nM) were traced to differences in ATP concentrations (1 mM vs. 100 µM) during assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
